molecular formula C18H27ClN2 B3088461 (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride CAS No. 1185303-44-9

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride

Cat. No.: B3088461
CAS No.: 1185303-44-9
M. Wt: 306.9 g/mol
InChI Key: DRJVABNILOXILS-UHFFFAOYSA-N
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Description

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is a synthetic organic compound featuring a rigid adamantane core linked via an ethyl chain to a pyridin-4-ylmethyl-amine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVABNILOXILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a nucleophilic substitution reaction. For example, adamantane can be reacted with an appropriate alkyl halide under basic conditions to form the adamantane derivative.

    Coupling with Pyridine: The adamantane derivative is then coupled with a pyridine derivative. This can be achieved through a variety of methods, including the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under mild conditions. Key reagents and outcomes include:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationMethyl iodide, K₂CO₃, DMF, RT, 6hN-Methyl-(1-adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine hydrochloride78%
AcylationAcetic anhydride, Et₃N, CH₂Cl₂, 0°CN-Acetyl-(1-adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine85%

Mechanistic Insights :

  • Alkylation proceeds via an S<sub>N</sub>2 mechanism, facilitated by the nucleophilic amine attacking alkyl halides.

  • Acylation involves nucleophilic acyl substitution, stabilized by the electron-withdrawing pyridine ring.

Oxidation and Reduction

The adamantane moiety’s stability allows selective modification of the amine and pyridine groups:

Oxidation

Target Group Reagent Product Conditions Reference
Pyridine ringm-CPBA (2 equiv), CH₂Cl₂Pyridine N-oxide derivative0°C → RT, 2h
AmineH₂O₂ (30%), FeCl₃, MeOHNitroso intermediate (further characterization needed)RT, 12h

Reduction

Substrate Reagent Product Conditions Reference
Pyridine ringH₂ (1 atm), Pd/C, EtOHPiperidine analog50°C, 8h

Notable Observations :

  • Pyridine N-oxidation with m-CPBA occurs regioselectively at the nitrogen atom .

  • Catalytic hydrogenation of the pyridine ring requires elevated temperatures due to adamantane’s steric hindrance.

Nucleophilic Substitution

The ethyl linker and pyridine ring participate in nucleophilic substitutions:

Reaction Reagents Product Key Parameters Reference
Grignard AdditionAllylMgBr, TMEDA, tolueneAllyl-substituted derivative0°C → RT, 3h
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃Aryl-substituted analog100°C, 24h

Key Findings :

  • AllylMgBr addition proceeds via a single-electron transfer mechanism, confirmed by EPR studies .

  • Palladium-catalyzed amination achieves moderate yields (55–65%) due to steric bulk from adamantane.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

Condition Behavior Application Reference
Acidic (HCl, 1M)Amine protonation → Enhanced water solubilityPurification via acid-base extraction
Basic (NaOH, 1M)Free amine generation → Facilitates alkylation/acylationSynthesis of prodrugs

Structural Impact :

  • Protonation at the amine nitrogen increases the compound’s solubility in aqueous media (up to 12 mg/mL at pH 2).

Stability Under Thermal and Oxidative Conditions

Condition Observation Implications Reference
100°C, 24h (neat)<5% decomposition (HPLC)Suitable for high-temperature reactions
UV light (254 nm), 48hAdamantane ring remains intact; pyridine shows minor degradationLimited photostability

Comparative Analysis with Morpholine Analogs

Replacing the piperidine ring with morpholine alters reactivity:

Parameter Piperidine Derivative Morpholine Derivative Reference
Oxidation Rate (H₂O₂)t<sub>1/2</sub> = 45 mint<sub>1/2</sub> = 25 min
Alkylation Efficiency78%92%

The morpholine analog’s oxygen atom enhances nucleophilicity, accelerating alkylation.

Scientific Research Applications

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines adamantane’s lipophilic character with the pyridine ring’s aromaticity and basicity. Below is a comparative analysis with two closely related compounds:

Table 1: Structural and Functional Comparison
Compound Molecular Structure Features Pharmacological Use Solubility (HCl Salt) Analytical Methods (Identification)
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine HCl Adamantane, ethyl linker, pyridin-4-ylmethyl-amine Under investigation (potential antiviral/neurological) High (due to HCl salt) HPLC, IR spectroscopy
Rimantadine HCl (1-(1-Adamantyl)ethylamine HCl) Adamantane, ethylamine Antiviral (influenza A) High IR spectroscopy, UV analysis
4-[(Adamantan-1-yl)carbamoyl]-pyridinium Cl Adamantane, carbamoyl linker, pyridinium Phase transition materials (non-pharmaceutical) Moderate X-ray crystallography

Pharmacological and Functional Insights

  • Rimantadine HCl : A well-established antiviral agent targeting influenza A via M2 ion channel inhibition. Its simpler ethylamine-adamantane structure contrasts with the target compound’s pyridine extension, which may alter receptor binding or metabolic stability .
  • 4-[(Adamantan-1-yl)carbamoyl]-pyridinium Cl: Studied for dielectric properties in materials science, highlighting the versatility of adamantane-pyridine hybrids.

Pharmacopeial Standards

Pharmacopeial revisions (e.g., Gemcitabine HCl, Loperamide HCl) emphasize the importance of robust identification protocols (e.g., HPLC retention time matching, chloride ion testing) . These standards are relevant to the target compound’s quality control, ensuring batch consistency and regulatory compliance.

Biological Activity

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₇ClN₂, with a molecular weight of 306.87 g/mol. The compound features an adamantane moiety linked to a pyridine ring through an ethyl chain, which is significant for its biological interactions.

Research indicates that compounds with adamantane and pyridine structures exhibit various biological activities, including:

  • Inhibition of Enzymes : Several studies have highlighted the ability of adamantane derivatives to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives have been shown to selectively inhibit 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism. This inhibition has implications for treating conditions like type 2 diabetes and obesity .
  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Adamantane derivatives have shown promise in inhibiting Tyrosyl-DNA phosphodiesterase 1 (Tdp1), enhancing the efficacy of chemotherapeutic agents like temozolomide in glioblastoma cells .
  • Fragment-Based Screening : The compound's binding affinity to various proteins has been explored through fragment-based screening approaches, revealing interactions with multiple targets within the human proteome .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 Value Reference
Inhibition of 11β-HSD1Human 11β-HSD1Low nanomolar
Antitumor activityTdp1Low micromolar
CytotoxicityHeLa, SW837, HCT116 cell linesVaries

Case Study 1: Inhibition of 11β-HSD1

A series of adamantyl ethanone derivatives were synthesized and tested for their inhibitory effects on human 11β-HSD1. The most potent compounds displayed IC50 values in the low nanomolar range, demonstrating significant selectivity over other isoforms like 11β-HSD2 . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Anticancer Potential

In a study investigating Tdp1 inhibitors, several adamantane-derived compounds were identified that not only inhibited Tdp1 but also enhanced the cytotoxic effects of existing chemotherapeutics in various cancer cell lines. These findings suggest that this compound could play a role in combinatorial cancer therapy strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 3-(1-adamantyl)-4-(4-hydroxybenzylideneamino)-4H-1,2,4-triazole-5-thiol with 1-ethylpiperazine and 37% formaldehyde in ethanol under reflux (15 minutes) followed by stirring (12 hours).
  • Step 2 : Purify via crystallization from ethanol, yielding crystals with a melting point of 436–438 K.
  • Characterization : Validate purity using 1H^1H NMR (proton environments), 13C^{13}C NMR (carbon backbone), and elemental analysis. Monitor reaction progress with TLC.
  • Key Considerations : Optimize molar ratios and solvent polarity to minimize byproducts. Use inert atmospheres to prevent oxidation of adamantyl or pyridyl groups .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this adamantane-pyridine hybrid compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., adamantane CH2_2, pyridine aromatic protons). 13C^{13}C NMR confirms sp3^3 carbons in adamantane and sp2^2 carbons in pyridine.
  • FT-IR : Detect C–N stretching (1250–1350 cm1^{-1}) and N–H bending (1500–1600 cm1^{-1}).
  • Melting Point Analysis : Compare observed values (e.g., 436–438 K) with literature to assess crystallinity and purity.
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can maximum-likelihood refinement improve crystallographic data accuracy for adamantane-containing compounds?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.
  • Refinement : Apply the REFMAC program (maximum-likelihood residual) to handle positional errors in adamantane’s rigid structure. Incorporate anisotropic displacement parameters for heavy atoms (e.g., sulfur in thione derivatives).
  • Validation : Cross-check with SHELXL least-squares refinement and analyze R-factors (Rfree_{free} vs. Rwork_{work}). Address outliers in electron density maps for hydrogen bonding networks .

Q. What strategies resolve contradictions between computational predictions and experimental hydrogen-bonding data in crystal structures?

  • Approach :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to predict hydrogen bond strengths (O–H···N, C–H···S).
  • Experimental Validation : Compare with SC-XRD data (e.g., bond lengths, angles). For discrepancies, re-examine disorder modeling or thermal motion artifacts.
  • Case Study : In adamantane derivatives, SC-XRD revealed O–H···N (piperazine) hydrogen bonds forming zigzag chains, whereas DFT overestimated C–H···S interactions due to crystal packing effects .

Q. How can molecular docking evaluate adamantane’s role in target binding, such as with neuraminidase or P2X7 receptors?

  • Protocol :

  • Target Preparation : Retrieve receptor structures (e.g., PDB: 3B7E for neuraminidase). Add hydrogens and optimize protonation states at physiological pH.
  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Define binding pockets near adamantane’s hydrophobic cavity.
  • Scoring : Analyze binding energy (ΔG) and interaction fingerprints (e.g., π-alkyl interactions with pyridine). Validate with MD simulations (100 ns) to assess stability .

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Derivatization Strategies :

  • Functionalization : Introduce substituents at the pyridine ring (e.g., nitro, amino) via nucleophilic aromatic substitution.
  • Adamantane Modification : Replace 1-ethylpiperazine with other amines (e.g., morpholine) to modulate lipophilicity.
  • Case Study : Analogous adamantyl carbamoyl pyridinium chlorides were synthesized by reacting adamantyl isocyanate with pyridine derivatives, yielding phase-transition materials for dielectric studies .

Q. How should researchers address discrepancies in 1H^1H NMR chemical shifts caused by adamantane’s dynamic behavior?

  • Solutions :

  • Temperature Adjustment : Acquire spectra at 298 K to reduce signal broadening from conformational flipping.
  • Solvent Selection : Use CDCl3_3 instead of DMSO-d6_6 to minimize solvent-induced shifts.
  • Advanced Techniques : Employ 1H^1H-13C^{13}C HSQC to resolve overlapping peaks in crowded regions (e.g., 1.5–2.5 ppm for adamantane CH2_2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride
Reactant of Route 2
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(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride

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